

Protocols for the Synthesis and Purification of Recombinant LH2

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Compound of Interest

Compound Name: *Lysyl hydroxylase 2-IN-1*

Cat. No.: *B12388672*

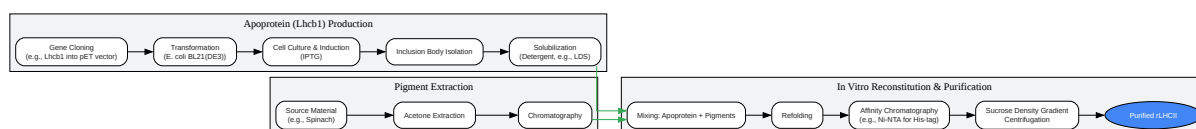
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Application Note: The term "LH2" can refer to two distinct proteins in scientific literature: the Light-Harvesting Complex II (LHCII), a key component of the photosynthetic machinery in plants and algae, and Lysyl Hydroxylase 2 (PLOD2), a human enzyme critical for collagen biosynthesis. This document provides detailed protocols for the synthesis and purification of both recombinant proteins, tailored for researchers, scientists, and drug development professionals.

Part 1: Recombinant Light-Harvesting Complex II (LHCII) from E. coli

The synthesis of functional recombinant LHCII is a unique process known as in vitro reconstitution. It involves the separate preparation of the apoprotein and the necessary pigments, followed by their assembly into a functional complex.^{[1][2]}

Experimental Workflow: Recombinant LHCII Synthesis and Purification



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Caption: Workflow for recombinant LHCII production.

Protocol 1: Apoprotein (Lhcb1) Expression and Inclusion Body Isolation

This protocol describes the high-level expression of the LHCII apoprotein, Lhcb1, in *E. coli* and the subsequent isolation of inclusion bodies.

1. Gene Synthesis and Cloning:

- Synthesize the coding sequence for the desired Lhcb isoform (e.g., *Arabidopsis thaliana* Lhcb1.3).
- Incorporate a C-terminal hexa- or deca-histidine tag to facilitate purification.[3]
- Clone the synthesized gene into an expression vector such as pET-20b.

2. Expression in *E. coli*:

- Transform the expression vector into an *E. coli* strain suitable for protein expression, like BL21(DE3).
- Inoculate a starter culture and grow overnight.
- Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding Isopropyl β -D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.

- Continue to culture for 4-8 hours at 37°C.[3]

3. Inclusion Body Isolation:

- Harvest the bacterial cells by centrifugation.
- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA).
- Lyse the cells using sonication or a microfluidizer.
- Centrifuge the lysate at high speed (e.g., 15,000 x g) to pellet the inclusion bodies.
- Wash the inclusion bodies multiple times with a buffer containing a mild detergent (e.g., Triton X-100) to remove membrane fragments and other contaminants.

Protocol 2: In Vitro Reconstitution and Purification of LHCII

This protocol details the refolding of the apoprotein with pigments and the purification of the reconstituted complex.[1]

1. Pigment Extraction:

- Extract total lipids and pigments from a source like spinach leaves using 80% acetone.
- Separate chlorophylls and carotenoids from lipids using chromatography.

2. Apoprotein Solubilization:

- Solubilize the washed inclusion bodies in a buffer containing a strong anionic detergent, such as 2% (w/v) Lithium Dodecyl Sulfate (LDS), 100 mM Tris-HCl (pH 9.0), and 12.5% (w/v) sucrose.
- Heat the mixture at 95°C for 5 minutes to fully denature the protein.[1]

3. Reconstitution:

- Cool the denatured apoprotein solution to room temperature.
- Add the purified pigments (chlorophylls and carotenoids) dissolved in ethanol to the apoprotein solution while stirring. The addition of pigments initiates the refolding process.[1]
- Incubate on ice for at least 20 minutes.

4. Purification:

- Affinity Chromatography (for His-tagged protein):

- Load the reconstitution mixture onto a Ni-NTA affinity column. This step binds the properly folded, His-tagged LHCII and separates it from a large portion of unbound pigments.[2]
- Wash the column with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound components.
- Elute the reconstituted LHCII with a buffer containing a higher concentration of imidazole (e.g., 250-500 mM).
- Sucrose Density Gradient Centrifugation:
 - Load the eluate from the affinity column onto a continuous or step sucrose density gradient (e.g., 0.1 to 1.0 M).
 - Centrifuge at high speed. The correctly folded and assembled LHCII will form a distinct green band that is separated from free pigments and aggregated protein.[4]
 - Carefully collect the green band containing the purified recombinant LHCII.

Parameter	Apoprotein Expression	Reconstitution & Purification	Reference
Expression System	E. coli BL21(DE3)	-	[3]
Vector	pET-based	-	[3]
Inducer	1 mM IPTG	-	[3]
Purification Tag	C-terminal His-tag	-	[2][3]
Primary Purification	Inclusion Body Washing	Ni-NTA Affinity Chromatography	[1][2]
Secondary Purification	-	Sucrose Density Gradient Centrifugation	[4]

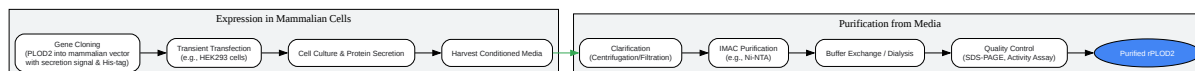
Part 2: Recombinant Human Lysyl Hydroxylase 2 (PLOD2/LH2)

The synthesis of recombinant human LH2 (PLOD2) is typically performed in eukaryotic expression systems to ensure proper post-translational modifications, such as glycosylation, which can be important for its activity.[1] However, expression in E. coli is also possible, often requiring a refolding step.

Expression Systems and Purification Strategies

Expression System	Typical Location	Key Features	Purification Strategy	Reference
HEK293 or CHO Cells	Secreted into media	Glycosylated, Biologically Active	Affinity Chromatography (e.g., His-tag) from conditioned media	[1][5]
E. coli	Inclusion Bodies	Unglycosylated, Requires refolding	Denaturation, Refolding, followed by Affinity/Ion-Exchange Chromatography	[6]
Wheat Germ (in vitro)	Cell-free system	Tag-free or tagged	Affinity Chromatography (if tagged)	[7]

Experimental Workflow: Recombinant PLOD2 from Mammalian Cells



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Caption: Workflow for recombinant PLOD2 production in mammalian cells.

Protocol 3: Expression and Purification of His-tagged PLOD2 from HEK293 Cells

This protocol describes a scalable method for producing and purifying active, glycosylated human PLOD2.[\[1\]](#)

1. Vector Construction:

- Clone the full-length human PLOD2 cDNA into a mammalian expression vector.
- Incorporate a secretion signal at the N-terminus to ensure the protein is secreted into the culture medium.
- Add a C-terminal polyhistidine (e.g., 8xHis) tag for purification.[\[1\]](#)

2. Expression in HEK293 Cells:

- Transfect HEK293 cells (or a similar line like CHO) with the expression vector using a suitable transfection reagent.
- Culture the cells in serum-free medium to simplify downstream purification.
- Allow the cells to grow and secrete the recombinant PLOD2 into the medium for several days.

3. Purification:

- **Harvest and Clarification:** Collect the conditioned medium from the cell culture. Remove cells and debris by centrifugation followed by filtration through a 0.22 µm filter.
- **Immobilized Metal Affinity Chromatography (IMAC):**
- Equilibrate a Ni-NTA or other suitable IMAC resin with a binding buffer (e.g., PBS, pH 7.4).
- Load the clarified conditioned medium onto the column.
- Wash the column extensively with a wash buffer containing a low concentration of imidazole (e.g., 10-20 mM) to remove non-specifically bound proteins.
- Elute the bound PLOD2 protein using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).
- **Buffer Exchange:**
- Remove the imidazole and exchange the purified protein into a suitable storage buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column.
- **Quality Control:**
- Assess purity by SDS-PAGE. The observed molecular weight may be higher than the calculated weight due to glycosylation (e.g., 100-110 kDa vs. a calculated ~83 kDa).[\[5\]](#)

- Determine protein concentration using a standard assay (e.g., BCA).
- If required, confirm enzymatic activity using an appropriate assay.[1]

Parameter	Value/Description	Reference
Expression System	HEK293 or CHO cells	[1][5]
Protein Location	Secreted into culture medium	[1]
Purification Tag	C-terminal Polyhistidine-tag	[5]
Purification Method	Immobilized Metal Affinity Chromatography (IMAC)	[5]
Observed MW (SDS-PAGE)	100-110 kDa (due to glycosylation)	[5]
Purity (SDS-PAGE)	≥ 95%	[5]
Storage Buffer	PBS, pH 7.4	[5]
Storage Temperature	-70°C	[5]

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